1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-4-2-3-5-16(15)21-12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDKZZBWWDSPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(=C3CC3)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropylidene group: This step may involve the use of cyclopropylidene reagents under specific conditions.
Attachment of the methoxyphenoxy group: This can be done through etherification reactions using methoxyphenol and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Signal transduction: The compound may modulate signaling pathways within cells, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-hydroxyphenoxy)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Overview
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic compound belonging to the piperidine derivative class, which is often explored for its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its unique structural features and the biological activities it may exhibit.
Chemical Structure and Properties
- IUPAC Name : 1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Molecular Formula : C17H21NO3
- Molecular Weight : 287.359 g/mol
- InChI Key : QVDKZZBWWDSPCN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors on cell membranes, initiating a cascade of biological responses.
- Enzyme Inhibition : It has the potential to inhibit certain enzymes, thereby altering metabolic pathways.
- Signal Transduction Modulation : The compound may influence intracellular signaling pathways, leading to changes in cellular functions.
Pharmacological Properties
Research indicates that compounds similar to 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone exhibit a range of biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells.
- Neuropharmacological Effects : There is interest in the compound's ability to modulate neurotransmitter systems, which could have implications for treating neurological disorders.
Case Studies
- Anticancer Activity Study : A study evaluating the cytotoxic effects of piperidine derivatives found that modifications in the structure significantly influenced their ability to induce apoptosis in cancer cell lines. The presence of methoxy groups was associated with increased potency against certain cancer types.
- Neurotransmitter Modulation : Research involving related compounds demonstrated their capacity to act as selective serotonin reuptake inhibitors (SSRIs), suggesting that 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone may have similar effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-hydroxyphenoxy)ethanone | Structure | Antimicrobial |
| 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-chlorophenoxy)ethanone | Structure | Anticancer |
| 1-(3-Chlorophenyl)piperazine | Structure | Psychoactive |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone?
- The synthesis typically involves multi-step reactions:
- Friedel-Crafts acylation to introduce aromatic groups (e.g., methoxyphenoxy).
- Nucleophilic substitution for piperidine ring functionalization, with cyclopropylidene incorporation via cyclopropanation reagents.
- Coupling reactions (e.g., Pd-catalyzed cross-coupling) to link heterocyclic moieties .
- Intermediate purification often employs column chromatography, with reaction progress monitored via TLC and NMR .
Q. Which spectroscopic methods confirm the compound’s structural integrity?
- NMR spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly the methoxy (-OCH₃) and cyclopropylidene groups.
- IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities.
- X-ray crystallography resolves spatial arrangements of the piperidine and cyclopropylidene groups, critical for understanding steric effects .
Q. What in vitro assays are suitable for preliminary biological activity evaluation?
- MTT assays screen for cytotoxicity using cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor-binding assays (e.g., radioligand displacement) assess affinity for targets like serotonin or dopamine receptors, leveraging structural analogs from piperidine derivatives .
Q. How does the cyclopropylidene group influence reactivity?
- The cyclopropylidene moiety introduces ring strain and electron-withdrawing effects , enhancing electrophilicity at the ketone group. This promotes nucleophilic attacks in synthetic modifications or potential covalent interactions with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for cyclopropylidene incorporation .
- Temperature control : Lower temperatures (0–5°C) stabilize intermediates during acylation, reducing side reactions .
Q. What strategies resolve discrepancies between computational and experimental structural data?
- Density Functional Theory (DFT) refinement : Adjust computational models using experimental bond angles/lengths from X-ray data .
- Molecular Dynamics (MD) simulations : Account for solvent effects or conformational flexibility overlooked in static models .
Q. How can contradictory enzyme inhibition results across studies be addressed?
- Assay standardization : Control variables like pH, ion concentration, and enzyme purity.
- Batch consistency : Monitor impurities (e.g., via HPLC) that may interfere with activity, as seen in batch-dependent variations of related compounds .
- Orthogonal assays : Validate findings using complementary methods (e.g., fluorescence resonance energy transfer (FRET) vs. colorimetric assays) .
Q. What computational approaches predict target interactions for this compound?
- Molecular docking : Simulate binding to homology-modeled receptors (e.g., GPCRs) using software like AutoDock Vina.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with methoxy groups) using tools like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
